1,1-Diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one

Neuropeptide S receptor Structure–activity relationship Scaffold essentiality

1,1‑Diphenyltetrahydro‑1H‑oxazolo[3,4‑a]pyrazin‑3(5H)‑one is a conformationally constrained bicyclic piperazine‑oxazolone scaffold that serves as the essential synthetic precursor to all potent non‑peptide neuropeptide S receptor (NPSR) antagonists reported to date, including the widely used pharmacological tool compound SHA‑68. The compound possesses a molecular formula of C₁₈H₁₈N₂O₂, a molecular weight of 294.35 g/mol, and is commercially available at ≥98% purity.

Molecular Formula C18H18N2O2
Molecular Weight 294.3 g/mol
CAS No. 847555-93-5
Cat. No. B1630165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one
CAS847555-93-5
Molecular FormulaC18H18N2O2
Molecular Weight294.3 g/mol
Structural Identifiers
SMILESC1CN2C(CN1)C(OC2=O)(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C18H18N2O2/c21-17-20-12-11-19-13-16(20)18(22-17,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,19H,11-13H2
InChIKeyUMLLCOYGUHIBSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1‑Diphenyltetrahydro‑1H‑oxazolo[3,4‑a]pyrazin‑3(5H)‑one (CAS 847555‑93‑5): Core Scaffold for Neuropeptide S Receptor Antagonist Discovery & Procurement


1,1‑Diphenyltetrahydro‑1H‑oxazolo[3,4‑a]pyrazin‑3(5H)‑one is a conformationally constrained bicyclic piperazine‑oxazolone scaffold that serves as the essential synthetic precursor to all potent non‑peptide neuropeptide S receptor (NPSR) antagonists reported to date, including the widely used pharmacological tool compound SHA‑68 [1]. The compound possesses a molecular formula of C₁₈H₁₈N₂O₂, a molecular weight of 294.35 g/mol, and is commercially available at ≥98% purity . Its structural hallmark—the geminal 1,1‑diphenyl substitution—is the single most critical determinant of NPSR antagonistic activity within the oxazolo[3,4‑a]pyrazine chemical class [2].

Why Close Analogs of 1,1‑Diphenyltetrahydro‑1H‑oxazolo[3,4‑a]pyrazin‑3(5H)‑one Cannot Be Substituted in NPSR Antagonist Research


Procurement decisions for this specific scaffold cannot be satisfied by the undiphenylated analog tetrahydro‑1H‑oxazolo[3,4‑a]pyrazin‑3(5H)‑one or by alternative heterocyclic scaffolds (e.g., purine derivatives) because the gem‑diphenyl moiety at position 1 is structurally obligatory for NPSR antagonist activity [1]. Analogues synthesized from the non‑diphenyl scaffold, as well as purine‑based bioisosteres bearing a benzhydryl group, produced only marginal inhibition of NPS‑stimulated calcium mobilization [1]. Consequently, substitution at the scaffold level—rather than at the final ligand stage—directly determines whether a research program can access any NPSR‑antagonist pharmacological space at all, making this building block non‑interchangeable with generic piperazine‑oxazolone intermediates [2].

Quantitative Differentiation Evidence for 1,1‑Diphenyltetrahydro‑1H‑oxazolo[3,4‑a]pyrazin‑3(5H)‑one: Comparator‑Based Performance Data


1,1‑Diphenyl Substituents Are Structurally Obligatory for NPSR Antagonist Activity: Direct Comparison with Undiphenylated Scaffold

Derivatives bearing the 1,1‑diphenyl substitution inhibited NPS‑stimulated calcium mobilization with KB values in the nanomolar range, whereas analogues synthesized from the undiphenylated tetrahydro‑1H‑oxazolo[3,4‑a]pyrazin‑3(5H)‑one scaffold—tested in the identical HEK293‑mNPSR calcium mobilization assay—failed to produce meaningful inhibition of the 30 nM NPS stimulus [1]. Purine bioisosteres that replace the oxazolo‑pyrazine core while retaining a benzhydryl group showed only slight inhibition, confirming that both the diphenyl substituent and the oxazolo[3,4‑a]pyrazine nucleus are required [1].

Neuropeptide S receptor Structure–activity relationship Scaffold essentiality

SHA‑68 Derived from This Scaffold Achieves Nanomolar Potency and Exceptional Selectivity at Human NPSR: Quantitative Comparison to Endogenous Agonist

The 7‑carboxamide derivative SHA‑68, synthesized directly from 1,1‑diphenyltetrahydro‑1H‑oxazolo[3,4‑a]pyrazin‑3(5H)‑one, antagonizes human NPSR with IC₅₀ values of 22.0 nM (Asn¹⁰⁷ variant) and 23.8 nM (Ile¹⁰⁷ variant) [1]. Its binding affinity (Ke = 13.9 nM at the Ile¹⁰⁷ variant) places it within the same nanomolar potency range as the endogenous peptide agonist NPS (EC₅₀ in low nanomolar range) [2]. SHA‑68 displayed no activity against a panel of 14 unrelated GPCRs at 10 μM, confirming high selectivity [1]. In contrast, the non‑fluorinated benzyl analog SHA‑66 showed reduced potency (approximately 3‑fold lower than SHA‑68) [1].

NPSR antagonist SHA-68 Selectivity profiling

Enantiopure (R)‑Isomer of Scaffold Yields 36 nM Ke Antagonist: Chiral Resolution Comparison

Chiral resolution of the key synthetic intermediate derived from 1,1‑diphenyltetrahydro‑1H‑oxazolo[3,4‑a]pyrazin‑3(5H)‑one enabled isolation of the (R)‑enantiomer, which was converted to compound 34, exhibiting Ke = 36 nM in the calcium mobilization assay [1]. The absolute configuration was confirmed by X‑ray crystallography [1]. The racemic predecessor compound 1 (SHA‑68) has a Ke of 13.9 nM at the Ile¹⁰⁷ variant, indicating that enantiomeric purity modulates, but does not abolish, antagonist potency [2]. However, compound 34 further demonstrated enhanced aqueous solubility (quantified as improved chromatographic LogD) compared with SHA‑68, facilitating in vivo behavioral assessment [1].

Chiral resolution Stereochemistry–activity Enantiomer potency

Guanidine Derivative 16 Shows 5‑Fold Improved In Vivo Potency Over SHA‑68: Translational Differentiation

The guanidine derivative 16, synthesized from the 1,1‑diphenyltetrahydro‑1H‑oxazolo[3,4‑a]pyrazin‑3(5H)‑one scaffold, exhibited low nanomolar in vitro potency (pKB = 7.38) and, critically, a 5‑fold improvement in in vivo potency compared with the prototypical antagonist SHA‑68 when evaluated in locomotor activity and cocaine self‑administration paradigms [1]. Compound 16 represents the most advanced in vivo‑characterized NPSR antagonist derived from this scaffold class [1]. This potency gain was achieved through systematic modification at the 7‑position of the core scaffold, underscoring the scaffold's capacity for iterative medicinal chemistry optimization without loss of target engagement [2].

In vivo efficacy Pharmacokinetic optimization Cocaine self-administration

Divergent Synthetic Versatility of the Scaffold Enables Systematic SAR at the 7‑Position: Comparison with Purine Scaffolds

The 1,1‑diphenyl scaffold supports a modular, divergent synthetic strategy: reaction with isocyanates yields ureas (e.g., SHA‑68), reaction with acids yields amides, and reaction with pyridine acetamide analogs or cyanogen bromide/amines yields guanidines, all from the same late‑stage intermediate [1]. This divergent capability contrasts with purine‑based scaffolds bearing a benzhydryl group, which required separate synthetic routes for each substitution pattern and yielded only slight NPSR inhibition even after extensive optimization [1]. The oxazolo[3,4‑a]pyrazine scaffold thus combines synthetic tractability with target‑relevant biological activity, a dual advantage not replicated by alternative cores [2].

Divergent synthesis Medicinal chemistry Chemical tractability

Commercial Availability at ≥98% Purity with ISO‑Certified Quality: Reproducibility Comparison with In‑House Synthesized Scaffold

Commercially sourced 1,1‑diphenyltetrahydro‑1H‑oxazolo[3,4‑a]pyrazin‑3(5H)‑one is available at ≥98% purity from multiple vendors with ISO‑certified quality systems . This contrasts with in‑house synthesis of the scaffold, which requires a multi‑step sequence including ortho‑lithiation with sec‑butyllithium, a technically demanding reaction with batch‑to‑batch variability potential [1]. The commercial product eliminates the need for chiral resolution or purification optimization at the scaffold stage, enabling researchers to initiate SAR studies directly at the 7‑position derivatization step [1].

Chemical procurement Quality control Reproducibility

Validated Research & Procurement Application Scenarios for 1,1‑Diphenyltetrahydro‑1H‑oxazolo[3,4‑a]pyrazin‑3(5H)‑one


Synthesis of SHA‑68 and Related 7‑Urea/Carboxamide NPSR Antagonists for In Vitro Pharmacological Tool Compound Production

Research groups developing NPSR‑targeted biochemical or cellular assays can procure this scaffold for direct, one‑step conversion to SHA‑68 (IC₅₀ = 22.0–23.8 nM at human NPSR) via reaction with 4‑fluorobenzyl isocyanate, providing immediate access to the field's most widely cited non‑peptide antagonist standard [1]. SHA‑68's selectivity profile (no activity against 14 GPCRs at 10 μM) makes it suitable as a reference antagonist in counter‑screening panels [1].

Parallel Library Synthesis for SAR Exploration at the 7‑Position of the Oxazolo[3,4‑a]pyrazine Core

Medicinal chemistry teams pursuing NPSR antagonist lead optimization can leverage the scaffold's divergent reactivity to generate urea, amide, and guanidine libraries from a common intermediate in a single synthetic step each, enabling systematic SAR at the 7‑position—the key site for potency modulation [2]. This divergent strategy contrasts with alternative scaffolds requiring de novo synthesis for each substitution pattern [2].

Chiral Resolution and Enantiopure Antagonist Development for Stereochemistry–Activity Studies

Researchers requiring stereochemically defined NPSR antagonists for target engagement studies can procure the racemic scaffold and perform chiral resolution to obtain the (R)‑enantiomer, which yields antagonists with Ke values as low as 36 nM and improved aqueous solubility over racemic SHA‑68 [3]. Absolute configuration can be confirmed by X‑ray crystallography as previously demonstrated [3].

In Vivo NPSR Pharmacology Studies Using Guanidine Derivative 16 with Superior Translational Potency

Preclinical neuroscience programs investigating NPSR's role in substance abuse, anxiety, or arousal can synthesize compound 16 from this scaffold to access a 5‑fold in vivo potency advantage over SHA‑68, enabling lower dosing (reducing off‑target behavioral effects) in rodent models of cocaine reinstatement and locomotor activity [4]. Compound 16 represents the current state‑of‑the‑art for in vivo NPSR antagonism within this chemical class [4].

Quote Request

Request a Quote for 1,1-Diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.